2-(Chloromethyl)-5-(4-fluorophenyl)-1,3-oxazole
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Overview
Description
2-(Chloromethyl)-5-(4-fluorophenyl)-1,3-oxazole is a useful research compound. Its molecular formula is C10H7ClFNO and its molecular weight is 211.62. The purity is usually 95%.
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Scientific Research Applications
Molecular Interaction Analysis
Research on derivatives of 1,2,4-triazoles, including fluoro and chloro derivatives, has provided insights into the types of intermolecular interactions, such as C–H⋯O, C–H⋯SC, C–H⋯π, and C–H⋯X, that compounds similar to 2-(Chloromethyl)-5-(4-fluorophenyl)-1,3-oxazole can exhibit. These interactions were characterized using techniques like Hirshfeld surfaces, PIXEL, and ab initio quantum mechanical calculations, offering a deep understanding of the molecular interactions present in these compounds (Shukla et al., 2014).
Fluorescent Molecular Probes
The synthesis and spectral properties of fluorescent solvatochromic dyes, including 2,5-diphenyloxazoles, have been explored for developing ultrasensitive fluorescent molecular probes. These compounds are used to study a variety of biological events and processes due to their strong solvent-dependent fluorescence, which is correlated with the empirical solvent polarity parameter ET (30). This research opens up possibilities for using oxazole derivatives as fluorescent probes in biological and chemical studies (Diwu et al., 1997).
Coordination Chemistry and Organic Synthesis
Oxazoline ligands, including 2-oxazolines derived from 1,3-oxazoles, have found extensive use in coordination chemistry and asymmetric organic syntheses. These ligands offer versatility in design, ease of synthesis, and the ability to modulate chiral centers near the donor atoms. The coordination chemistry of oxazolines with transition metals highlights their potential in catalysis and synthetic applications, which could extend to derivatives of this compound (Gómez et al., 1999).
Synthetic Elaboration and Reactivity
The reactivity of halomethyl-oxazoles, including this compound, has been explored for synthetic elaboration. The chloromethyl analogue has been used in various substitution reactions to prepare 2-alkylamino-, 2-alkylthio-, and 2-alkoxy-(methyl) oxazoles. This research demonstrates the compound's versatility as a reactive scaffold for the synthesis of more complex molecules (Patil & Luzzio, 2016).
Fluorescence and Sensing Applications
Investigations into oxazole-type fluorophores reveal their potential in nucleic acid sensing and fluorescence imaging. These compounds show increased fluorescence intensity upon interaction with nucleic acids, making them valuable for studying DNA and RNA structures and dynamics. This research area suggests that derivatives of this compound could be developed into novel fluorescent probes for biological research (Ma et al., 2021).
Mechanism of Action
Target of Action
This compound might be a novel synthetic molecule, and its specific targets could be under investigation .
Mode of Action
It’s known that the oxazole ring is a crucial structural motif in many biologically active compounds, suggesting that this compound might interact with its targets via the oxazole ring .
Biochemical Pathways
Oxazole derivatives have been implicated in a variety of biological processes, suggesting that this compound could potentially affect multiple pathways .
Result of Action
Given the presence of the oxazole ring, it’s possible that this compound could exert a variety of biological effects, depending on its specific targets .
Action Environment
Factors such as pH, temperature, and the presence of other molecules could potentially affect its activity .
Properties
IUPAC Name |
2-(chloromethyl)-5-(4-fluorophenyl)-1,3-oxazole |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H7ClFNO/c11-5-10-13-6-9(14-10)7-1-3-8(12)4-2-7/h1-4,6H,5H2 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
MZRZFKJAXITFSB-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC=C1C2=CN=C(O2)CCl)F |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H7ClFNO |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
211.62 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
64640-14-8 |
Source
|
Record name | 2-(chloromethyl)-5-(4-fluorophenyl)-1,3-oxazole | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
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